

Application Notes and Protocols for Studying (-)-Enitociclib Efficacy in Lymphoma Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (formerly VIP152 or BAY1251152) is a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of many genes, including oncogenes critical for lymphoma cell survival such as MYC and MCL1.[1][2][3][4] In lymphomas driven by MYC overexpression, such as certain types of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), inhibition of CDK9 by (-)-enitociclib has been shown to downregulate these key survival proteins, leading to cell death and tumor regression.[1][2][5] These application notes provide a summary of preclinical animal models and protocols to evaluate the efficacy of (-)-enitociclib in lymphoma.

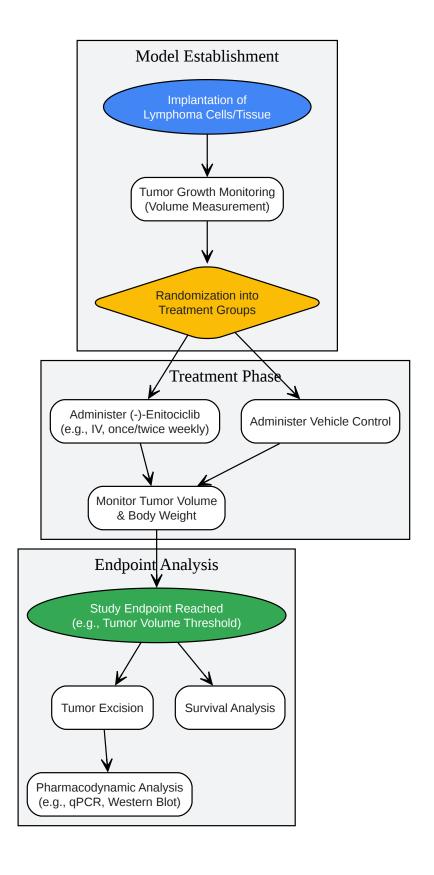
Signaling Pathway of (-)-Enitociclib

(-)-Enitociclib exerts its anti-lymphoma effect by targeting the CDK9-mediated transcriptional machinery. The drug inhibits the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins, most notably MYC and MCL1. This leads to an "oncogenic shock" in cancer cells that are dependent on the continuous high-level expression of these proteins, ultimately resulting in apoptosis.[1]









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